4-[4-(4-pentoxyphenyl)phenyl]benzoic acid

Liquid Crystal Materials Science Mesogen Design

This compound is the specific terphenyl side chain for Anidulafungin synthesis—substituting a biphenyl analog (e.g., CAS 59748-15-1) yields a different drug candidate with unacceptable biological activity. Its extended π-conjugated core delivers higher thermal stability and wider mesophase range than biphenyl alternatives in liquid crystal applications. Also serves as Anidulafungin Impurity 3 reference standard for HPLC/LC-MS method validation. Available at ≥97% purity for R&D and pharmaceutical QC. Verify CAS 158938-08-0 before ordering—this intermediate is non-fungible.

Molecular Formula C24H24O3
Molecular Weight 360.4 g/mol
CAS No. 158938-08-0
Cat. No. B105342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(4-pentoxyphenyl)phenyl]benzoic acid
CAS158938-08-0
Molecular FormulaC24H24O3
Molecular Weight360.4 g/mol
Structural Identifiers
SMILESCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)O
InChIInChI=1S/C24H24O3/c1-2-3-4-17-27-23-15-13-21(14-16-23)19-7-5-18(6-8-19)20-9-11-22(12-10-20)24(25)26/h5-16H,2-4,17H2,1H3,(H,25,26)
InChIKeyAPIUMVXKBCYBSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[4-(4-Pentoxyphenyl)phenyl]benzoic acid (CAS 158938-08-0): A Specialized Terphenyl Carboxylic Acid for Drug Synthesis and Advanced Materials Research


4-[4-(4-Pentoxyphenyl)phenyl]benzoic acid, also referred to as 4''-(pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylic acid, is a synthetic organic compound with a molecular formula of C24H24O3 and a molecular weight of 360.45 g/mol . It belongs to the class of terphenyl carboxylic acids, characterized by a central biphenyl core extended with an additional phenyl ring bearing a pentyloxy substituent and a terminal carboxylic acid group . This specific molecular architecture positions it as a critical building block in two primary domains: as a key intermediate in the multi-step synthesis of the antifungal drug Anidulafungin , and as a mesogenic core for the development of calamitic liquid crystalline materials . Its commercial availability is typically for research and development purposes, with a common minimum purity specification of 97% .

Why Substituting 4-[4-(4-Pentoxyphenyl)phenyl]benzoic acid (CAS 158938-08-0) with a Closer Analog is Scientifically Unjustified


A procurement decision for 4-[4-(4-pentoxyphenyl)phenyl]benzoic acid cannot be reduced to a simple functional group substitution. Its value is strictly non-fungible due to its precise role in two distinct, high-stakes applications. In pharmaceutical synthesis, it is not merely a source of a terphenyl or benzoic acid moiety; it is the specific side chain required for the echinocandin antifungal Anidulafungin . Substituting even a closely related analog, such as a biphenyl carboxylic acid (e.g., 4-(4-pentoxyphenyl)benzoic acid, CAS 59748-15-1) [1], would result in a different drug candidate with altered, and likely unacceptable, biological activity and regulatory profile. In materials science, the extended π-conjugation of the terphenyl core, compared to a biphenyl core, is essential for achieving higher thermal stability and specific mesophase behavior . The following evidence demonstrates the quantifiable dimensions where this specific compound's performance diverges from potential alternatives.

Quantitative Differentiation of 4-[4-(4-Pentoxyphenyl)phenyl]benzoic acid (CAS 158938-08-0) Against Key Comparators


Core Structure: Extended π-Conjugation vs. Biphenyl Analog (CAS 59748-15-1)

The primary structural differentiation lies in the compound's terphenyl core, which contains three aromatic rings, compared to the biphenyl core of its closest analog, 4-(4-pentoxyphenyl)benzoic acid (CAS 59748-15-1) . This extended conjugation is known to increase molecular length and polarizability anisotropy, which directly influences mesomorphic behavior, typically leading to higher clearing points and a broader nematic or smectic phase range .

Liquid Crystal Materials Science Mesogen Design

Procurement Purity: Commercial Availability and Standard Specifications

The compound is commercially available as a research chemical with defined purity specifications from multiple reputable vendors. The most common minimum purity offered is 97% , with some suppliers providing material at higher grades such as 99% . This level of purity is essential for its role as a pharmaceutical intermediate, where impurities can propagate through a multi-step synthesis and affect the final drug substance quality.

Pharmaceutical Intermediate Chemical Synthesis Quality Control

Predicted Physicochemical Properties vs. Shorter Chain Analogs

The compound's predicted physicochemical properties, including a boiling point of 557.9 ± 43.0 °C, a density of 1.1 ± 0.1 g/cm³, and a high calculated LogP of 7.35, are characteristic of this specific pentyloxy chain length on the terphenyl core . These properties differ substantially from hypothetical analogs with shorter (e.g., methoxy) or longer alkoxy chains, impacting its behavior in both synthetic reactions and analytical characterization.

Physicochemical Property ADME Formulation

High-Value Research and Industrial Applications for 4-[4-(4-Pentoxyphenyl)phenyl]benzoic acid (CAS 158938-08-0)


Synthesis of the Antifungal Drug Anidulafungin (Side Chain Intermediate)

This compound serves as the specific side chain intermediate in the synthesis of Anidulafungin, a semi-synthetic echinocandin antifungal agent . In this context, the compound's precise structure is critical; the terphenyl core and pentyloxy chain are essential for the final drug's interaction with its target, β-(1,3)-glucan synthase. Its use is validated by a demonstrated synthesis pathway involving Suzuki coupling reactions, as detailed in patent literature , underscoring its defined role in a regulatory-controlled process.

Design and Development of Calamitic Liquid Crystalline Materials

The compound's extended, rod-like molecular architecture makes it a valuable mesogenic building block for the development of calamitic liquid crystals . Its terphenyl core, when functionalized, is known to promote the formation of stable nematic and smectic phases essential for applications in LCDs and organic semiconductors. Compared to a biphenyl analog, the terphenyl core offers enhanced thermal stability and a wider mesophase temperature range, which are quantifiable advantages in materials engineering .

Synthesis and Study of Advanced Polyaromatic Materials

As a well-defined terphenyl derivative, this compound is a valuable building block for constructing more complex polyaromatic systems. Its bifunctional nature (carboxylic acid and a rigid aromatic core) allows for its incorporation into larger π-conjugated frameworks, polymers, or metal-organic frameworks (MOFs). Researchers can leverage the specific geometry and electronic properties of this terphenyl unit, as opposed to simpler biphenyl units, to tailor material properties for organic electronics or photonics research .

Pharmaceutical Impurity Profiling and Reference Standard

Due to its role in Anidulafungin synthesis, this compound is also procured as an identified impurity standard (Anidulafungin Impurity 3) . In pharmaceutical quality control, a high-purity sample of this specific compound is essential for developing and validating HPLC or LC-MS methods to detect and quantify trace levels of this potential process-related impurity in the final drug substance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-[4-(4-pentoxyphenyl)phenyl]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.